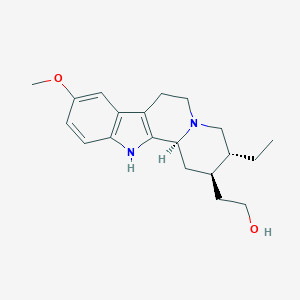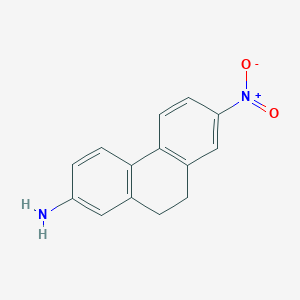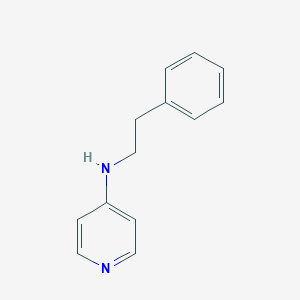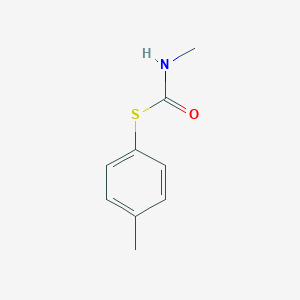
Methylthiocarbamic acid S-(4-methylphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylthiocarbamic acid S-(4-methylphenyl) ester, also known as metolachlor, is a widely used herbicide in agriculture. It is a member of the thiocarbamate family of herbicides and is used to control annual grasses and broadleaf weeds in corn, soybeans, cotton, and other crops. The purpose of
Mecanismo De Acción
Metolachlor inhibits the biosynthesis of long-chain fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. It is absorbed by the roots and shoots of plants and translocated to the meristematic regions where cell division and growth occur.
Efectos Bioquímicos Y Fisiológicos
Metolachlor has been shown to have both acute and chronic effects on non-target organisms. It can cause reduced growth and reproduction in aquatic organisms and can also affect the microbial communities in soil. In humans, exposure to Methylthiocarbamic acid S-(4-methylphenyl) ester can cause skin and eye irritation, respiratory problems, and central nervous system effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metolachlor is a widely used herbicide in agriculture, and its availability and low cost make it an attractive option for laboratory experiments. However, its toxicity and potential impact on the environment should be considered when selecting a herbicide for use in experiments.
Direcciones Futuras
There are several areas of research that could be pursued in the future related to Methylthiocarbamic acid S-(4-methylphenyl) ester. These include investigating its impact on soil microbial communities, exploring its potential as a tool for weed management in organic farming systems, and developing new formulations that reduce its impact on non-target organisms.
Conclusion
In conclusion, Methylthiocarbamic acid S-(4-methylphenyl) ester is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mechanism of action involves inhibiting the biosynthesis of long-chain fatty acids in plants, which leads to the disruption of cell membranes and ultimately, plant death. While it has advantages for laboratory experiments, its potential toxicity and environmental impact should be considered when selecting a herbicide for use in experiments. There are several areas of research that could be pursued in the future related to Methylthiocarbamic acid S-(4-methylphenyl) ester, including investigating its impact on soil microbial communities and exploring its potential as a tool for weed management in organic farming systems.
Métodos De Síntesis
Metolachlor is synthesized by reacting 2-ethyl-N-(2-methoxy-1-methylethyl)-6-methylbenzenesulfonamide with carbon disulfide and sodium hydroxide to form the corresponding thiocarbamate. The thiocarbamate is then reacted with 4-methylphenol and methyl iodide to form the ester.
Aplicaciones Científicas De Investigación
Metolachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. Researchers have investigated its effects on soil microorganisms, aquatic organisms, and non-target plants. Studies have also been conducted to determine the fate and transport of Methylthiocarbamic acid S-(4-methylphenyl) ester in soil and water systems.
Propiedades
Número CAS |
16066-90-3 |
|---|---|
Nombre del producto |
Methylthiocarbamic acid S-(4-methylphenyl) ester |
Fórmula molecular |
C9H11NOS |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
S-(4-methylphenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
QGAUXQOYLNHWDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(=O)NC |
SMILES canónico |
CC1=CC=C(C=C1)SC(=O)NC |
Otros números CAS |
16066-90-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



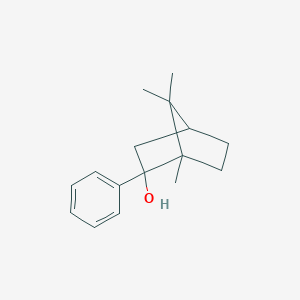
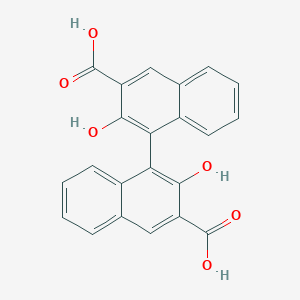
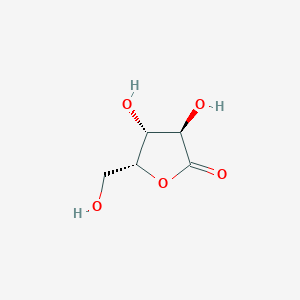
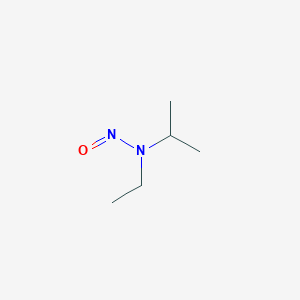

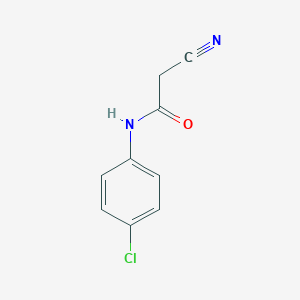
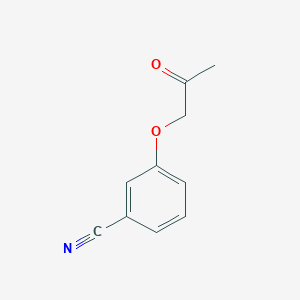
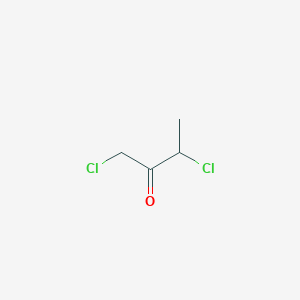
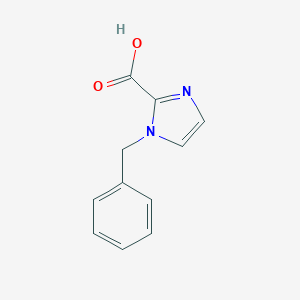

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
